

Structure-activity relationship (SAR) studies of 4-(Pyridin-2-yl)thiazole derivatives

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Compound of Interest

Compound Name: 4-(Pyridin-2-yl)thiazole

Cat. No.: B15329947

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A comprehensive analysis of the structure-activity relationship (SAR) of **4-(Pyridin-2-yl)thiazole** derivatives reveals their potential across various therapeutic areas, including cancer and infectious diseases. This guide compares the performance of different derivatives, providing experimental data and methodologies to inform future drug discovery efforts. The core structure, consisting of a pyridine ring linked to a thiazole moiety at the 4-position, serves as a versatile scaffold for developing potent and selective inhibitors of various biological targets.

Comparative Biological Activity of 4-(Pyridin-2-yl)thiazole Derivatives

The biological activity of **4-(Pyridin-2-yl)thiazole** derivatives is highly dependent on the nature and position of substituents on both the pyridine and thiazole rings, as well as on the 2-amino group of the thiazole. The following table summarizes the in vitro activities of selected derivatives against different targets.

Compound	Target	R1 (on Pyridine)	R2 (on Thiazole Amino)	IC50/Ki (nM)	Cell Line/Assay Condition
1a	CDK4	H	H	>10000	Enzyme Assay
1b	CDK4	H	Methyl	8500	Enzyme Assay
1c	CDK4	H	Phenyl	520	Enzyme Assay
1d	CDK4	H	4-Fluorophenyl	210	Enzyme Assay
2a	Aurora A	H	H	150	Enzyme Assay
2b	Aurora A	H	4-Morpholinophenyl	8.0 (Ki)	Enzyme Assay
2c	Aurora B	H	4-Morpholinophenyl	9.2 (Ki)	Enzyme Assay
3a	M. tuberculosis H37Rv	H	Phenylacetamide	1.2 (μM)	MABA
3b	P. falciparum NF54	H	4-Chlorophenyl acetamide	0.5 (μM)	SYBR Green I Assay

Key Structure-Activity Relationship Insights

Analysis of the data reveals several key SAR trends for **4-(Pyridin-2-yl)thiazole** derivatives:

- Substitution on the 2-amino group of the thiazole is critical for activity. For CDK4 inhibitors, moving from an unsubstituted amine (1a) to a phenyl group (1c) significantly improves

potency. Further substitution on the phenyl ring, such as with a fluorine atom (1d), can further enhance activity.

- For Aurora kinase inhibition, a larger substituent on the 2-amino group is beneficial. The introduction of a 4-morpholinophenyl group (2b, 2c) leads to a significant increase in potency against both Aurora A and Aurora B kinases.
- Antimycobacterial and antiplasmodial activity is also influenced by the 2-amino substituent. An amide linkage to a substituted phenyl ring at this position appears to be favorable for both activities. Specifically, a phenylacetamide group (3a) confers good antimycobacterial activity, while a 4-chlorophenylacetamide group (3b) is effective against *Plasmodium falciparum*.
- The pyridine ring plays a crucial role in interacting with the target protein. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is often a key interaction in the binding pocket of kinases.
- The thiazole ring acts as a central scaffold. Its primary role is to correctly orient the pyridine ring and the substituent on the 2-amino group for optimal interaction with the target.

Experimental Protocols

General Synthesis of 4-(Pyridin-2-yl)thiazole Derivatives

The synthesis of 4-(pyridin-2-yl)thiazol-2-amine is a key step. A common method involves the reaction of 2-acetylpyridine with thiourea in the presence of a halogenating agent like iodine. The resulting 4-(pyridin-2-yl)thiazol-2-amine can then be further modified, for example, by acylation or coupling reactions at the 2-amino position.

Kinase activity is typically measured using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.^{[1][2]} This assay quantifies the amount of ADP produced during the kinase reaction.

- **Reaction Setup:** The kinase, a suitable substrate (e.g., a specific peptide), and ATP are combined in a buffer solution.
- **Inhibitor Addition:** The **4-(Pyridin-2-yl)thiazole** derivatives are added at various concentrations.

- Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 45-60 minutes) to allow for phosphorylation.[1][3]
- ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently measured using a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the ADP generated and thus the kinase activity.[1]
- Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

The Microplate Alamar Blue Assay (MABA) is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against *Mycobacterium tuberculosis*. [4][5][6]

- Inoculum Preparation: A suspension of *M. tuberculosis* H37Rv is prepared in a suitable broth medium.
- Compound Dilution: The **4-(Pyridin-2-yl)thiazole** derivatives are serially diluted in a 96-well microplate.
- Inoculation: The bacterial suspension is added to each well containing the test compound.
- Incubation: The plates are incubated at 37°C for a period of 5-7 days.[7]
- Alamar Blue Addition: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.[5]
- Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]

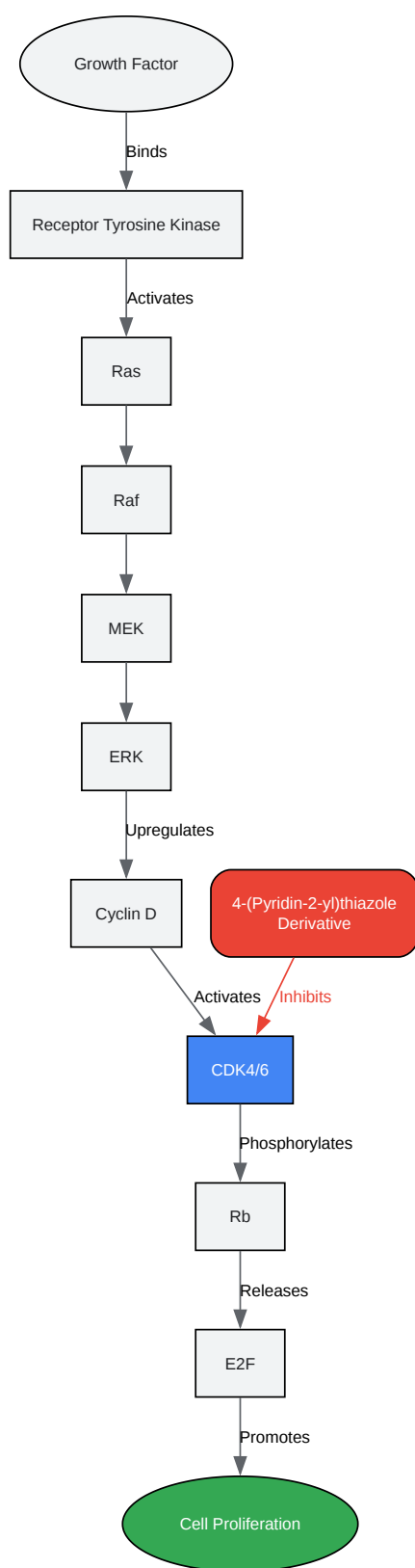
The SYBR Green I-based fluorescence assay is used to measure the inhibition of *Plasmodium falciparum* growth in vitro.

- Parasite Culture: Chloroquine-sensitive *P. falciparum* (NF54 strain) are cultured in human erythrocytes.

- **Compound Addition:** The test compounds are added to the parasite culture in a 96-well plate.
- **Incubation:** The plates are incubated for 72 hours under appropriate conditions (e.g., 5% CO₂, 5% O₂, 90% N₂).
- **Lysis and Staining:** A lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.
- **Fluorescence Measurement:** The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
- **Data Analysis:** The IC₅₀ values are calculated by comparing the fluorescence in the wells with the test compounds to that of the control wells (no compound).

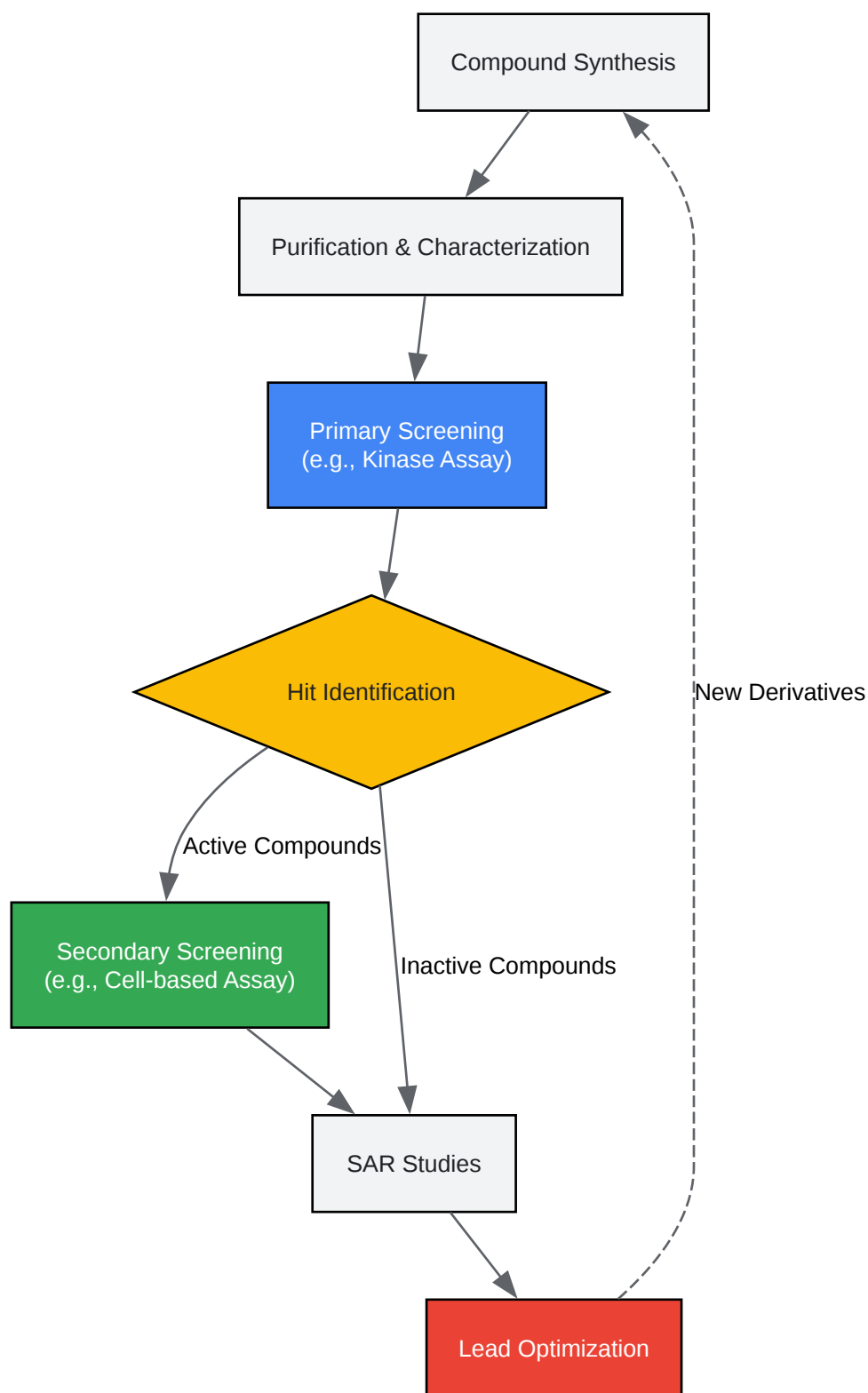
Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical kinase signaling pathway that can be targeted by **4-(Pyridin-2-yl)thiazole** derivatives and a general workflow for screening these compounds.



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Caption: Simplified CDK4/6 signaling pathway.



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